Grubbs Catalyst 1st Generation

Description

Historical Context of Olefin Metathesis and Catalysis Development

The journey to the highly efficient and user-friendly catalysts of today was a long and incremental process, built upon decades of research and discovery.

The phenomenon of olefin metathesis was first observed in the 1950s by industrial chemists. acs.org These early systems, often referred to as "ill-defined" or "black box" catalysts, typically consisted of a transition metal halide, oxide, or oxo-halide, combined with an alkylating co-catalyst like an alkyl aluminum or alkyl tin compound. ilpi.comlibretexts.org While active, these catalysts were sensitive to air and moisture, had poor functional group tolerance, and the nature of the active catalytic species was not well understood. nobelprize.orguwindsor.ca A notable early example was the system developed by Nissim Calderon and his team at the Goodyear Tire and Rubber Company in 1967, which consisted of tungsten hexachloride, ethanol, and an organoaluminum compound. wikipedia.org They were the first to use the term "olefin metathesis" to describe this transformation. uwindsor.ca

A significant breakthrough in understanding olefin metathesis came in 1971 when Yves Chauvin and his student Jean-Louis Hérisson proposed the now widely accepted mechanism. wikipedia.orgacs.org The Chauvin mechanism involves the [2+2] cycloaddition of an alkene to a transition metal alkylidene (a metal-carbon double bond) to form a metallacyclobutane intermediate. wikipedia.orgilpi.com This four-membered ring can then cleave to release a new alkene and a new metal alkylidene, which continues the catalytic cycle. ilpi.comnobelprize.org This proposal was a departure from earlier hypotheses and was later supported by experimental evidence from researchers including Robert H. Grubbs, Thomas J. Katz, and Richard R. Schrock. nobelprize.org The elucidation of this mechanism was crucial as it suggested that pre-formed, well-defined metal-alkylidene complexes could serve as effective catalysts. nobelprize.org

The understanding of the Chauvin mechanism spurred the development of "well-defined" catalysts, where the active species is a stable, isolable complex.

Richard R. Schrock made seminal contributions in the 1970s and 1980s by developing highly active, well-defined catalysts based on molybdenum and tungsten. nobelprize.org A breakthrough came in 1990 with the reporting of a series of highly active molybdenum catalysts. nobelprize.org These "Schrock catalysts" were extremely active but were also highly sensitive to air, moisture, and certain functional groups, which limited their widespread use in organic synthesis. uwindsor.caaspirasci.com

Recognizing the limitations of the existing catalysts, Robert H. Grubbs focused on developing more user-friendly alternatives. His work led to the development of ruthenium-based catalysts. In 1992, the first well-defined ruthenium catalyst for olefin metathesis was reported. wikipedia.org This was followed in 1995 by the synthesis of what is now known as the Grubbs Catalyst 1st Generation , with the chemical formula [RuCl₂(PCy₃)₂(=CHPh)]. nobelprize.org This catalyst proved to be a game-changer due to its remarkable stability in air and its tolerance to a wide variety of functional groups and solvents, making olefin metathesis accessible to a much broader range of chemists. nobelprize.orgwikipedia.org

Emergence of Well-Defined Metathesis Catalysts

Significance and Impact of this compound in Synthetic Organic Chemistry

The introduction of the first-generation Grubbs catalyst revolutionized synthetic organic chemistry. fiveable.me Its exceptional functional group tolerance and stability under various reaction conditions made it a powerful tool for the synthesis of complex molecules, including pharmaceuticals, polymers, and other advanced materials. fiveable.mefiveable.me The catalyst is particularly effective in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) reactions. fiveable.me The development of this catalyst, along with the contributions of Chauvin and Schrock, was recognized with the 2005 Nobel Prize in Chemistry, highlighting its transformative impact on the field. wikipedia.org

| Catalyst Generation | Key Features |

| Ill-defined Systems | High activity, but poor stability and functional group tolerance. |

| Schrock Catalysts | Very high activity, but sensitive to air, moisture, and many functional groups. |

| This compound | Good activity, excellent stability, and high tolerance for various functional groups and solvents. |

Scope and Objectives of Research on this compound

The introduction of the first-generation Grubbs catalyst, scientifically known as benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, spurred extensive research aimed at understanding its properties and expanding its synthetic utility. wikipedia.orgodu.edu A primary objective was to fully characterize its reactivity and delineate the scope of its applications in various types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). odu.eduwikipedia.org

Key research goals included:

Elucidating the Catalytic Mechanism: Detailed mechanistic studies were undertaken to understand the initiation process, which involves the dissociation of a phosphine (B1218219) ligand to form a more active 14-electron species. tamu.educore.ac.uk Computational studies, including Density Functional Theory (DFT), have been employed to model the reaction pathway and understand the energetics of the catalytic cycle. core.ac.uk

Defining Substrate Scope and Limitations: Researchers have extensively explored the range of substrates that can effectively undergo metathesis with the first-generation catalyst. While highly effective for terminal and less hindered olefins, its limitations with more sterically demanding or electron-deficient olefins were also a focus of investigation. researchgate.net

Improving Catalytic Performance: Although a significant advancement, the first-generation catalyst's activity is lower than that of subsequent generations. acs.org Research has focused on understanding its decomposition pathways to improve its longevity and efficiency under various reaction conditions. cmu.edu

Applications in Complex Synthesis: A major objective has been to apply the catalyst to the synthesis of complex organic molecules, such as natural products and pharmaceuticals. researchgate.netfiveable.me Its functional group tolerance has been a key advantage in multi-step synthetic sequences. wikipedia.org

The research on this compound has not only provided a deep understanding of this specific catalyst but has also laid the essential groundwork for the development of the more active second and third-generation catalysts. nobelprize.orgfiveable.me

Detailed Research Findings

Synthesis and Structure

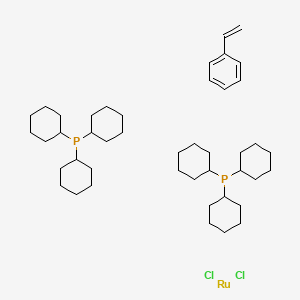

The first-generation Grubbs catalyst is synthesized from RuCl2(PPh3)3, phenyldiazomethane (B1605601), and tricyclohexylphosphine (B42057) in a one-pot synthesis. wikipedia.org Its structure features a central ruthenium atom coordinated to a benzylidene ligand, two chloride ligands, and two tricyclohexylphosphine (PCy3) ligands. wikipedia.org X-ray diffraction analysis has confirmed its structure. tamu.edu

| Property | Value |

| IUPAC Name | Benzylidene-bis(tricyclohexylphosphino)-dichlororuthenium |

| CAS Number | 172222-30-9 |

| Chemical Formula | C43H72Cl2P2Ru |

| Molar Mass | 822.97 g·mol−1 |

| Appearance | Purple solid |

| Melting Point | 153 °C (decomposition) |

Data sourced from Wikipedia wikipedia.org

Catalytic Activity and Selectivity

The catalytic cycle of the Grubbs catalyst is initiated by the dissociation of one of the bulky tricyclohexylphosphine ligands to generate a 14-electron intermediate. nih.gov This species then reacts with an olefin to form a ruthenacyclobutane intermediate, which subsequently undergoes cycloreversion to yield the metathesis product and a new ruthenium alkylidene species that continues the catalytic cycle. masterorganicchemistry.com

The first-generation catalyst is particularly effective for ring-closing metathesis (RCM) to form 5- to 7-membered rings from dienes with terminal double bonds. wikipedia.org It has also been successfully employed in the synthesis of larger macrocycles. wikipedia.org While generally less reactive than second-generation catalysts, in some specific cases, such as certain cascade metathesis polymerizations, the first-generation catalyst has shown superior activity due to the smaller size of its ligands, which can lead to higher selectivity for the desired reaction pathway. acs.org

Applications in Ring-Closing Metathesis (RCM)

A significant body of research has demonstrated the utility of the first-generation Grubbs catalyst in RCM for the synthesis of a wide variety of cyclic compounds. wikipedia.org Its tolerance for functional groups such as alcohols, aldehydes, and carboxylic acids has made it a valuable tool in natural product synthesis. nih.gov For instance, it has been used in the synthesis of the anti-tumor agent Manzamine, where it was used to form an 8-membered ring. wikipedia.org

An interesting finding is its efficiency in the RCM of certain geminally disubstituted olefins to form trisubstituted cyclic olefins, a transformation that was initially thought to require more reactive catalysts. researchgate.net This discovery expanded the perceived scope of the first-generation catalyst.

Catalyst Decomposition

Understanding the decomposition pathways of the first-generation Grubbs catalyst is crucial for optimizing its performance. Studies have shown that the catalyst can decompose in the presence of primary alcohols, leading to the formation of a ruthenium hydride complex that is inactive for metathesis. researchgate.net The decomposition of the propagating alkylidene species has also been investigated, with substituted carbenes typically decomposing through bimolecular pathways. cmu.edu These findings are critical for selecting appropriate reaction conditions and for the rational design of more robust catalysts.

Structure

2D Structure

Properties

IUPAC Name |

dichlororuthenium;styrene;tricyclohexylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*16-18H,1-15H2;2-7H,1H2;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEOQDKBWLBRKR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74Cl2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Synthetic Aspects of Grubbs Catalyst 1st Generation

Molecular Architecture and Coordination Geometry

The specific arrangement of atoms and ligands around the central ruthenium atom defines the catalyst's reactivity and stability.

Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) Nomenclature and Structure

The formal name for the first-generation Grubbs catalyst is benzylidene-bis(tricyclohexylphosphine)dichlororuthenium(II). odu.educatapowerinc.com Its chemical formula is C43H72Cl2P2Ru. wikipedia.org This nomenclature precisely describes its composition: a central ruthenium (Ru) atom bonded to a benzylidene (=CHPh) group, two chloride (Cl) ions, and two tricyclohexylphosphine (B42057) (PCy3) ligands. nih.govchemspider.com The structure features a central ruthenium atom with a benzylidene ligand and two mutually trans phosphine (B1218219) ligands. csic.es

| Attribute | Value |

| IUPAC Name | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium(II) odu.edu |

| Synonyms | Grubbs Catalyst 1st Generation, Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II) nih.gov |

| CAS Number | 172222-30-9 wikipedia.org |

| Chemical Formula | C43H72Cl2P2Ru wikipedia.org |

| Molecular Weight | 822.97 g/mol wikipedia.org |

Electronic Configuration and Oxidation State of Ruthenium

Ruthenium (Ru) is a transition metal found in group 8 of the periodic table. wikipedia.org In the first-generation Grubbs catalyst, ruthenium exists in a +2 oxidation state. wikipedia.org The electron configuration of a neutral ruthenium atom is [Kr] 4d7 5s1. americanelements.com In its +2 oxidation state within the catalyst, it possesses a d6 electron configuration. harvard.edu This 16-electron complex is coordinatively unsaturated, which is a key factor in its catalytic activity. tamu.edu

Ligand Environment and Steric Demands of Tricyclohexylphosphine (PCy3)

The ligands surrounding the ruthenium center play a crucial role in the catalyst's properties. The first-generation Grubbs catalyst features two tricyclohexylphosphine (PCy3) ligands. PCy3 is a bulky and strongly electron-donating phosphine ligand. harvard.edu The large steric bulk of the PCy3 ligands, quantified by a Tolman cone angle of approximately 179°, creates a "reaction pocket" around the metal center. kaust.edu.saup.ac.za This steric hindrance influences the catalyst's selectivity and stability. The electron-rich nature of the PCy3 ligands increases the electron density on the ruthenium center, which in turn enhances its metathesis activity. harvard.edu The dissociation of one of the phosphine ligands is a critical first step in the catalytic cycle, generating the active 14-electron intermediate. tamu.edunobelprize.org

X-ray Diffraction Analysis and Ground-State Geometry Studies

X-ray diffraction studies have been instrumental in determining the precise three-dimensional structure of the first-generation Grubbs catalyst. csic.es These analyses confirm a square pyramidal geometry in the ground state. tamu.educore.ac.uk The benzylidene group occupies the apical position, while the two tricyclohexylphosphine ligands and the two chloride ligands are situated in the basal plane. The phosphine ligands are typically found in a trans configuration to each other. csic.es Computational studies, including Density Functional Theory (DFT), have corroborated the experimental findings from X-ray diffraction, providing a detailed understanding of the catalyst's ground-state geometry. core.ac.uk Studies have also revealed the existence of at least two crystal polymorphs, which differ in crystal shape and thermal stability. illinois.edu

Methodologies for the Synthesis of this compound

The development of a reliable synthetic route was crucial for the widespread adoption of the Grubbs catalyst.

Seminal One-Pot Synthesis from Ruthenium Precursors

The first-generation Grubbs catalyst is famously prepared via a one-pot synthesis. odu.eduwikipedia.orgpsgcas.ac.in This seminal method, reported in 1995, involves the reaction of a ruthenium(II) precursor, typically tris(triphenylphosphine)ruthenium(II) dichloride (RuCl2(PPh3)3), with phenyldiazomethane (B1605601) (PhCHN2) and an excess of tricyclohexylphosphine (PCy3). wikipedia.orgwenxuecity.combeilstein-journals.org The reaction proceeds by first forming an intermediate which then undergoes a phosphine exchange with the more nucleophilic tricyclohexylphosphine to yield the final product. psgcas.ac.in This straightforward and efficient synthesis made the catalyst readily accessible to the broader chemistry community. beilstein-journals.org An alternative approach utilizes ruthenium trichloride (B1173362) (RuCl3) as a starting material. google.com

Utilization of Phenyldiazomethane in Synthetic Routes

The inaugural and most recognized synthesis of the first-generation Grubbs catalyst involves a one-pot reaction utilizing phenyldiazomethane. researchgate.netwikipedia.org This method, developed by Robert H. Grubbs and his team, became a foundational route for accessing this pivotal catalyst. beilstein-journals.org The synthesis commences with the reaction of tris(triphenylphosphine)ruthenium(II) dichloride (RuCl₂(PPh₃)₃) with phenyldiazomethane (PhCH₂N₂). wikipedia.org This initial step, typically conducted at a very low temperature (-78°C), generates an intermediate ruthenium carbene complex, RuCl₂(=CHPh)(PPh₃)₂. google.com

Table 1: Key Reactants in the Phenyldiazomethane Route

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Tris(triphenylphosphine)ruthenium(II) dichloride | RuCl₂(PPh₃)₃ | Ruthenium precursor |

| Phenyldiazomethane | PhCH₂N₂ | Carbene source |

The reaction scheme is summarized as follows: RuCl₂(PPh₃)₃ + PhCH₂N₂ → RuCl₂(=CHPh)(PPh₃)₂ + N₂ + PPh₃ RuCl₂(=CHPh)(PPh₃)₂ + 2 PCy₃ → RuCl₂(=CHPh)(PCy₃)₂ + 2 PPh₃

Optimization of Synthetic Pathways for Scalability and Efficiency

While the phenyldiazomethane route is effective for laboratory-scale synthesis, it presents significant challenges for large-scale industrial production. google.com The primary concern is the use of phenyldiazomethane, which is highly explosive and requires stringent temperature control at extremely low temperatures (-78°C), making the process hazardous and difficult to manage on a large scale. google.com

To address these limitations and enhance the scalability and efficiency of the synthesis, alternative pathways have been explored. One notable optimized route for industrial application starts with a more readily available and less hazardous ruthenium precursor, ruthenium(III) halide hydrate (B1144303) (RuX₃·nH₂O). google.com This method avoids the use of phenyldiazomethane altogether. The synthesis involves a multi-step process:

Reaction of RuX₃·nH₂O with a substituted cyclohexadiene in an alcohol to produce a ruthenium(II) dimer, [RuX₂(p-cymene)]₂.

The resulting dimer is then reacted with 1,5-cyclooctadiene (B75094) (COD) and a weak base in an alcohol to form a zerovalent ruthenium complex, Ru(p-cymene)(COD).

Finally, this complex reacts with tricyclohexylphosphine (PCy₃) and dichlorophenylmethane (PhCHCl₂) in a suitable solvent to yield the first-generation Grubbs catalyst.

Table 2: Comparison of Synthetic Routes for Scalability

| Feature | Phenyldiazomethane Route | Alternative Route from RuX₃·nH₂O |

|---|---|---|

| Starting Ruthenium Source | RuCl₂(PPh₃)₃ | RuX₃·nH₂O |

| Carbene Source | Phenyldiazomethane | Dichlorophenylmethane |

| Safety Concerns | High (explosive reagent) | Lower |

| Temperature Control | Strict, very low temperatures | Less stringent |

| Scalability | Challenging | More suitable for industrial scale |

Alternative Precursors and Synthetic Modifications

Beyond the optimization for scalability, research has also focused on alternative precursors and modifications to the catalyst's structure to fine-tune its properties.

A historically significant precursor to the family of well-defined ruthenium catalysts was synthesized from tris(triphenylphosphine)ruthenium(IV) dichloride (RuCl₂(PPh₃)₄) and diphenylcyclopropene. wikipedia.org This reaction, reported in 1992, yielded the first well-defined ruthenium carbene, which paved the way for the development of the Grubbs catalyst. wikipedia.org Another alternative starting material for the synthesis of Grubbs-type catalysts is a ruthenium(0) species, which can be reacted with dichloroalkanes in the presence of PCy₃. scholaris.ca

Synthetic modifications of the first-generation Grubbs catalyst have also been investigated to alter its catalytic activity, stability, and selectivity. These modifications often involve the replacement of the phosphine ligands with other types of ligands. For instance, pyrazolyl-based ligands have been synthesized and incorporated into ruthenium complexes to create new catalyst variants. Furthermore, modifications can be made to facilitate catalyst separation and recovery. An example is the development of a quaternary ammonium-tagged Grubbs catalyst, which can be immobilized and more easily removed from the reaction mixture. arkat-usa.org

Table 3: Examples of Alternative Precursors and Modifications

| Category | Example | Description |

|---|---|---|

| Alternative Precursor | RuCl₂(PPh₃)₄ and diphenylcyclopropene | Leads to an early, well-defined ruthenium carbene. wikipedia.org |

| Alternative Precursor | Ruthenium(0) species | Reacted with dichloroalkanes and PCy₃. scholaris.ca |

| Synthetic Modification | Pyrazolyl-based ligands | Replacement of phosphine ligands to create new catalyst analogues. |

| Synthetic Modification | Quaternary ammonium (B1175870) tagging | Facilitates catalyst immobilization and separation. arkat-usa.org |

Fundamental Mechanistic Investigations of Olefin Metathesis Catalyzed by Grubbs Catalyst 1st Generation

Initiation Mechanism: Phosphine (B1218219) Dissociation and Active Species Formation

The catalytically active species is formed through the dissociation of one of the two tricyclohexylphosphine (B42057) (PCy₃) ligands from the 16-electron ruthenium center of the precatalyst. uj.ac.zanih.gov This ligand loss results in the formation of a coordinatively unsaturated and highly reactive 14-electron intermediate, [RuCl₂(PCy₃)(CHPh)]. nih.govresearchgate.netresearchgate.net This species is the true catalyst that enters the main olefin metathesis cycle.

The initiation process has been investigated through various spectroscopic and computational methods, providing insight into the formation and nature of the active species.

Spectroscopic Studies:

³¹P NMR Spectroscopy: This technique has been instrumental in observing the phosphine dissociation. In a solution of the first-generation catalyst, a new ³¹P NMR resonance can be observed, which is attributed to the 14-electron active catalytic species. nih.govresearchgate.net For instance, in a CD₂Cl₂ solution, the precatalyst (1) shows a major signal at δP 36.05 ppm, while the 14-electron active species (1a) is tentatively assigned a new resonance at δP 24.3 ppm. nih.govresearchgate.net

UV-Vis Spectroscopy: The transformation of the precatalyst in solution has been monitored using UV-visible spectroscopy. The first-generation Grubbs catalyst exhibits a strong absorbance band around 334 nm, which is attributed to a Ru–CHPh metal-to-ligand charge transfer (MLCT). nih.gov Changes in the intensity of this band over time can be used to determine the rate of catalyst transformation as the active species is formed. nih.govresearchgate.net

Computational Studies:

Density Functional Theory (DFT): DFT calculations have been widely employed to model the initiation step. researchgate.net These computational studies support the dissociative mechanism as the kinetically favored pathway. researchgate.net Calculations have shown that the Gibbs free energy barrier for phosphine dissociation is influenced by factors such as the solvent and entropy. researchgate.net DFT has also been used to reproduce the activation Gibbs free energies for phosphine dissociation with good accuracy, further validating the proposed mechanism. researchgate.net

These combined experimental and theoretical approaches confirm that the dissociation of a phosphine ligand is the key event in the activation of the first-generation Grubbs catalyst.

Kinetic studies have quantified the rates of phosphine ligand exchange, providing crucial data on the catalyst's initiation efficiency. The dissociation of the phosphine ligand is a slow kinetic process that eventually reaches a dynamic equilibrium with the re-association of the phosphine. nih.gov

| Parameter | Value | Method | Conditions | Reference |

|---|---|---|---|---|

| kobs (Catalyst Transformation) | 7.48 × 10-5 s-1 | UV-vis Spectroscopy | 0.10 mM in CH2Cl2, 25 °C | nih.govresearchgate.netresearchgate.net |

| k1 (Phosphine Exchange) | 9.6 s-1 | 31P NMR | Toluene-d8, 80 °C | researchgate.netnih.gov |

| ΔHact (Phosphine Dissociation) | 23.6 ± 0.5 kcal mol-1 | Kinetic Studies | - | researchgate.net |

| ΔG‡ (Calculated Dissociation Barrier) | 17.8–25.7 kcal mol-1 | DFT Calculations | - | researchgate.net |

The Catalytic Cycle: Olefin Coordination, Metallacyclobutane Formation, and Cycloreversion

Following the generation of the 14-electron active species, the catalyst enters the main propagation cycle, as first proposed by Chauvin. alfa-chemistry.com This cycle involves a series of well-defined steps: olefin coordination, formation of a metallacyclobutane intermediate, and subsequent cycloreversion to release the new olefin product and regenerate the metal carbene for the next cycle. uj.ac.za

Once the 14-electron active catalyst [RuCl₂(PCy₃)(CHPh)] is formed, the vacant coordination site is occupied by an incoming olefin substrate. uj.ac.za This coordination step is the precursor to the key bond-forming event. The coordinated olefin then undergoes a formal [2+2] cycloaddition reaction with the ruthenium-carbene double bond. This step leads to the formation of a highly strained, four-membered ring intermediate known as a metallacyclobutane. researchgate.netresearchgate.net This process is reversible, and the formation of the metallacyclobutane is a critical step that dictates the subsequent product distribution. alfa-chemistry.com

The cycloaddition is the central event of the Chauvin mechanism, where the carbon-carbon double bond of the olefin effectively reacts with the metal-carbon double bond of the catalyst. alfa-chemistry.com This reaction sets the stage for the scrambling of alkylidene units, which is the hallmark of olefin metathesis.

The metallacyclobutane is the key intermediate in the catalytic cycle of olefin metathesis. researchgate.netresearchgate.net While generally transient and difficult to isolate or directly observe for active catalysts like the Grubbs system, its existence is strongly supported by a wealth of experimental and theoretical evidence. researchgate.netresearchgate.net

Computational studies, particularly DFT, have been crucial in characterizing the structure and energetics of the ruthenacyclobutane intermediate. rsc.orgresearchgate.net These calculations provide insights into the geometry of the four-membered ring and the relative stability of different possible isomers. The formation of the metallacyclobutane intermediate is a manifestation of the electronic features of the catalyst. rsc.orgresearchgate.net Following its formation, the metallacyclobutane undergoes a cycloreversion (or retro [2+2] cycloaddition) in a productive manner. This cleavage can occur in two ways, one of which regenerates the starting materials in a degenerate metathesis process, while the other leads to the formation of a new olefin product and a new propagating ruthenium-carbene species. calstate.edu This new carbene then continues the catalytic cycle by reacting with another molecule of the olefin substrate. alfa-chemistry.com

Cycloreversion to Form New Olefin and Alkylidene

Following the formation of the ruthenacyclobutane intermediate, the catalytic cycle proceeds via a cycloreversion (or retro [2+2] cycloaddition) step. This process is fundamental to the Chauvin mechanism, which is the generally accepted pathway for olefin metathesis. alfa-chemistry.comlibretexts.org In this stage, the four-membered metallacycle cleaves in a productive manner to release the new olefin product and a new ruthenium alkylidene complex. alfa-chemistry.comlibretexts.orgmasterorganicchemistry.com This newly formed alkylidene then re-enters the catalytic cycle, reacting with another molecule of the olefin substrate to continue the metathesis process. alfa-chemistry.com The entire catalytic cycle, including the cycloreversion, involves a series of metallacyclobutane and carbene intermediates. uj.ac.zaharvard.edu The release of a volatile olefin, such as ethylene in ring-closing metathesis, can help drive the reaction equilibrium forward. alfa-chemistry.com

Energy Profiles and Rate-Determining Steps via Computational Studies

For the Grubbs First Generation catalyst, the operative mechanism is dissociative, meaning a ligand must first detach from the 16-electron precatalyst to form a reactive 14-electron intermediate. uj.ac.zasmu.edu Kinetic studies and computational models have established that the rate-determining step for the entire catalytic cycle is the initial dissociation of one of the tricyclohexylphosphine (PCy₃) ligands. uj.ac.zau-tokyo.ac.jp This initial step represents the highest energy barrier in the reaction pathway. uj.ac.za Once the phosphine ligand dissociates, the olefin substrate can coordinate to the vacant site on the ruthenium center, leading to the subsequent steps of cycloaddition and cycloreversion. uj.ac.zasmu.edu The addition of free phosphine to the reaction mixture has been shown to significantly decrease the reaction rate, which provides strong evidence for this dissociative pathway being the dominant reaction manifold. harvard.edu

Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the energy profiles of these reactions. smu.edu These studies help to elucidate the energetics of the formation of key intermediates, such as the metallacyclobutane. smu.edursc.org

Table 1: Computationally Derived Energy Data for Grubbs 1st Generation Catalyst

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Reorganization Energy (ΔEreorg T-T (14)) | 11.8 | Energy required for the formation of the biradical species needed to generate the ruthenacyclobutane intermediate. rsc.org |

Role of Ligands in Catalytic Performance

Influence of Tricyclohexylphosphine on Catalyst Activity and Stability

Conversely, the PCy₃ ligands are also key to the catalyst's notable stability. The first-generation Grubbs catalyst is recognized for its relative stability in air and tolerance to a wide range of solvents and functional groups, which simplifies its handling compared to other olefin metathesis catalysts. harvard.eduwikipedia.orgodu.edu The electron-rich nature of the tricyclohexylphosphine ligands contributes to the stability of the d⁶ Ru(II) metal center. harvard.edu However, the catalyst is known to be sensitive to primary alcohols and can undergo degradation. researchgate.netacs.org In solution, dissociation of the phosphine ligand can also lead to the formation of inactive ruthenium dimers, which reduces the number of catalytic turnovers. uj.ac.za Studies have shown that the ruthenium methylidene intermediate, formed after reaction with ethylene, can be unstable and promote catalyst deactivation. researchgate.net

Ligand Electronic and Steric Effects on Reaction Pathways

The electronic and steric properties of the tricyclohexylphosphine (PCy₃) ligands directly influence the reaction pathways of the first-generation Grubbs catalyst.

Steric Effects: The PCy₃ ligand is sterically bulky. This large size facilitates the crucial first step of the catalytic cycle: its own dissociation from the ruthenium center. acs.org This dissociation creates the necessary vacant coordination site for the incoming olefin, thereby initiating the metathesis reaction. uj.ac.za While essential for activity, the steric profile of the ligands can also influence the selectivity of the catalyst's approach to the monomer. acs.org

Electronic Effects: Tricyclohexylphosphine is a strong σ-donating ligand. harvard.edu This electron-donating character increases the electron density at the ruthenium metal center, which enhances the stability of the complex. harvard.edunih.gov These electronic effects contribute to the catalyst's tolerance of various functional groups. harvard.edu The balance between the steric bulk promoting ligand dissociation and the electronic stabilization of the complex is a defining feature of the first-generation catalyst's reactivity and stability profile. acs.org

Catalyst Deactivation Pathways and Stability Enhancements

Intrinsic Decomposition Mechanisms

Intrinsic decomposition refers to degradation pathways that arise from the fundamental reactivity of the catalyst itself during the metathesis cycle. These include reactions with the olefin substrate that lead to inactive species and decomposition triggered by the catalyst's own ligands.

While the primary function of an olefin is to act as a substrate, it can also initiate catalyst decomposition. A significant substrate-induced pathway involves the formation of a ruthenacyclobutane intermediate, which can undergo β-hydride elimination. mdpi.com This process is a non-productive side reaction that competes with the desired productive metathesis turnover. mdpi.com

Computational studies using density functional theory (DFT) have elucidated the energetics of this decomposition route. For the first-generation Grubbs catalyst, the Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane intermediate is relatively low, calculated to be 16.9 kcal/mol. mdpi.com This low barrier indicates that this pathway is a viable route for catalyst deactivation under typical reaction conditions. The process ultimately leads to the formation of inactive ruthenium-hydride species and the release of an olefin isomer, consuming the active catalyst. mdpi.com

| Catalyst Generation | Gibbs Free Energy Barrier (kcal/mol) |

|---|---|

| Grubbs 1st Generation | 16.9 |

| Grubbs 2nd Generation | 24.3 |

The dissociation of a tricyclohexylphosphine (B42057) (PCy₃) ligand is a prerequisite for the formation of the catalytically active 14-electron species. However, this liberated phosphine (B1218219) can also act as a deactivating agent. Research has shown that free PCy₃ can engage in a nucleophilic attack on the methylidene carbon of the ruthenium carbene. researchgate.net

This process is considered a primary deactivating event. researchgate.net The attack by the liberated phosphine on the methylidene intermediate leads to the formation of a σ-alkyl species, which is inactive in metathesis. For instance, in the presence of pyridine, which can displace a PCy₃ ligand, the resting-state methylidene complex is rapidly and almost quantitatively converted into an inactive adduct resulting from this nucleophilic attack. researchgate.net This pathway highlights the dual role of the phosphine ligand: essential for catalyst stability in its bound form but detrimental upon dissociation.

The first-generation Grubbs catalyst exhibits limited thermal stability in solution. uj.ac.za Studies monitoring its thermal decomposition under inert conditions at elevated temperatures (e.g., 53°C) have revealed complex kinetics, often characterized by at least two distinct reaction phases: an initial, faster decomposition followed by a slower secondary process. uj.ac.za It is proposed that in solution, the catalyst can form inactive dimeric ruthenium species following the dissociation of a phosphine ligand, which contributes to the loss of catalytic activity over time. uj.ac.za

The choice of solvent also has a significant impact on catalyst stability and the pathways of decomposition. acs.org Solvents can influence the equilibrium of phosphine dissociation and may participate directly in decomposition reactions, affecting the formation and stability of various intermediates. acs.orgnih.gov

Deactivation Induced by External Agents

The presence of certain external agents, including impurities or specific reagents in the reaction mixture, can significantly accelerate the decomposition of the Grubbs catalyst.

Protic solvents such as alcohols and water are known to be detrimental to the integrity of the first-generation Grubbs catalyst, particularly at elevated temperatures. researchgate.netacs.org In the presence of primary alcohols, the catalyst can undergo a reaction to form a ruthenium hydride monocarbonyl species, [Ru(H)(Cl)(CO)(PCy₃)₂], which is inactive for metathesis but can catalyze alkene isomerization. researchgate.netacs.org This transformation proceeds through a non-catalytic alcohol dehydrogenation pathway. acs.org

The presence of bases, both organic (e.g., triethylamine) and inorganic (e.g., NaOH, K₂CO₃), greatly accelerates this decomposition process. researchgate.netacs.org Similarly, water, especially in the presence of hydroxide (B78521) ions, promotes catalyst degradation. mdpi.com Stoichiometric reactions with sodium deuteroxide (NaOD) in heavy water (D₂O) result in the formation of a product lacking the ylidene group, which subsequently decomposes into a mixture of unidentified species. mdpi.com

| External Agent | Major Decomposition Product | Catalytic Activity of Product |

|---|---|---|

| Primary Alcohols (e.g., 1-propanol) + Base | (PCy₃)₂(CO)Ru(Cl)(H) | Alkene Isomerization |

| Water + Hydroxide Ions | Species without ylidene group, further decomposes | Inactive |

While an olefin is the required substrate, certain olefins, particularly ethylene, are known to induce rapid catalyst deactivation. researchgate.net The reaction between the first-generation Grubbs catalyst and ethylene generates a ruthenium methylidene intermediate ([Ru]=CH₂). researchgate.net This methylidene species is significantly less stable than other alkylidene intermediates and is highly susceptible to degradation, leading to catalyst loss. mdpi.comresearchgate.net

Experimental studies, for example in continuous flow reactors, have demonstrated that pretreating the catalyst with ethylene before a cross-metathesis reaction has a direct adverse effect on catalyst activity and lifetime. researchgate.net In contrast, pretreatment with an internal olefin like cis-2-butene results in a more stable ruthenium alkylidene and has a much smaller negative impact on catalyst integrity. mdpi.comresearchgate.net This highlights that the stability of the propagating alkylidene species is critical for sustained catalytic activity, with the unsubstituted methylidene formed from ethylene being a key unstable intermediate that promotes decomposition. researchgate.net

Deactivation by Nitrogen-Containing Ligands and Heteroaromatics

Nitrogen-containing compounds, including amines and heteroaromatics like pyridine, can act as potent inhibitors or lead to the irreversible decomposition of the first-generation Grubbs catalyst. These compounds can coordinate to the ruthenium center, displacing the phosphine ligands and altering the electronic and steric environment of the catalyst.

In the presence of pyridine, the first-generation Grubbs catalyst has been observed to form catalytically inactive bis-pyridine adducts. Further reaction can lead to the formation of a tri-pyridine complex, which is associated with the complete disappearance of the catalytically active benzylidene functionality. This process effectively sequesters the ruthenium, rendering it incapable of participating in the metathesis catalytic cycle.

Primary amines have been shown to induce a different deactivation pathway. They can react with the benzylidene ligand, leading to its abstraction from the ruthenium center and the formation of N-benzylamines. This decomposition is often rapid, with studies showing significant catalyst degradation within minutes of exposure to primary amines. The reaction proceeds through the formation of mono- and bis-amine complexes, which then decompose to yield the abstracted benzylidene product and unidentified, inactive ruthenium species.

The interaction between the first-generation Grubbs catalyst and various nitrogen-containing compounds is a critical consideration in substrate and solvent selection for metathesis reactions. The presence of unprotected amine functionalities or nitrogen-containing heteroaromatic rings in the substrate or solvent can lead to rapid catalyst deactivation and low reaction yields.

Influence of Oxygen and Other Oxidative Agents

While the solid form of the first-generation Grubbs catalyst is relatively stable in the presence of air for short periods, its solutions are susceptible to deactivation by oxygen and other oxidative agents. The decomposition in solution is often accelerated at elevated temperatures.

The reaction between the first-generation Grubbs catalyst and oxygen has been reported to be first-order with respect to the oxygen concentration, highlighting the importance of maintaining an inert atmosphere for reactions that require prolonged heating or extended reaction times. Failure to exclude oxygen can lead to the formation of these inactive species, which may also catalyze undesirable side reactions such as double-bond isomerization.

Characterization of Inactive Ruthenium Species

The identification and characterization of the species formed during catalyst deactivation are essential for understanding the underlying mechanisms and for developing strategies to prevent them. Various spectroscopic and analytical techniques have been employed to elucidate the structures of these inactive ruthenium complexes.

Formation of Ruthenium Hydride Complexes

Ruthenium hydride complexes have been identified as significant deactivation products of the first-generation Grubbs catalyst, particularly in the presence of alcohols. The reaction of the catalyst with primary alcohols, especially at elevated temperatures and in the presence of a base, can lead to the formation of the monohydride monocarbonyl species, (PCy₃)₂(CO)Ru(Cl)(H) researchgate.net. This process is believed to occur via a non-catalytic alcohol dehydrogenation pathway.

These ruthenium hydride species are generally inactive for olefin metathesis. However, they have been shown to be active catalysts for other transformations, such as the isomerization of double bonds. The formation of these hydrides represents a significant off-cycle pathway that consumes the active metathesis catalyst.

Identification of Ruthenium Monocarbonyl Species

As mentioned in the context of oxidative degradation, ruthenium monocarbonyl species are key inactive products. The complex (PCy₃)₂(CO)Ru(Cl)(Ph) has been isolated and characterized from the reaction of the first-generation Grubbs catalyst with oxygen researchgate.net. Its formation signifies a terminal deactivation step where the catalytically active carbene ligand is lost.

Similarly, the reaction with primary alcohols not only forms ruthenium hydride species but also generates a carbonyl ligand, leading to the formation of (PCy₃)₂(CO)Ru(Cl)(H) researchgate.net. The presence of a carbonyl ligand in the coordination sphere of ruthenium is a strong indicator of catalyst decomposition.

Spectroscopic Techniques for Deactivation Product Analysis (NMR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the analysis of the complex mixtures that result from catalyst deactivation.

NMR Spectroscopy: ³¹P NMR is particularly useful for monitoring the fate of the phosphine ligands. The starting catalyst, (PCy₃)₂RuCl₂(CHPh), exhibits a characteristic signal. Upon decomposition, new signals corresponding to free PCy₃, oxidized phosphine (O=PCy₃), and phosphine coordinated to various inactive ruthenium species appear. ¹H NMR spectroscopy is used to track the disappearance of the benzylidene proton signal and the appearance of signals from new organic products and inactive ruthenium complexes. For instance, the formation of the ruthenium hydride (PCy₃)₂(CO)Ru(Cl)(H) is characterized by a distinctive upfield hydride signal in the ¹H NMR spectrum researchgate.net.

Mass Spectrometry: MS, particularly techniques like Electrospray Ionization (ESI-MS), is invaluable for identifying the molecular weights of the various species in the reaction mixture, providing direct evidence for the formation of proposed inactive complexes. It has been used to identify the products of amine-induced benzylidene abstraction and other decomposition pathways.

The following table summarizes the key spectroscopic data for some of the identified deactivation products:

| Deactivated Species | Spectroscopic Technique | Characteristic Signal/Observation |

| (PCy₃)₂(CO)Ru(Cl)(H) | ¹H NMR | High-field signal characteristic of a metal hydride. |

| (PCy₃)₂(CO)Ru(Cl)(Ph) | ³¹P NMR, IR | Distinct ³¹P signal for the phosphine ligands and a strong C=O stretching frequency in the IR spectrum. |

| O=PCy₃ | ³¹P NMR | A downfield chemical shift compared to free PCy₃. |

| Bis-pyridine and Tri-pyridine Adducts | ¹H and ¹³C NMR | Signals corresponding to coordinated pyridine ligands and the absence or significant shift of the benzylidene proton signal. |

Strategies for Enhancing Catalyst Stability and Lifetime

Several strategies have been developed to mitigate the deactivation of the first-generation Grubbs catalyst and extend its functional lifetime. These approaches generally focus on modifying the catalyst's ligand sphere, controlling the reaction environment, or protecting reactive functionalities on the substrate.

Ligand Modification: A primary strategy involves replacing one of the tricyclohexylphosphine ligands with a more strongly coordinating N-heterocyclic carbene (NHC) ligand, leading to the development of second-generation Grubbs catalysts. These second-generation catalysts exhibit enhanced thermal stability and resistance to some deactivation pathways. Other modifications to the phosphine ligands, such as the use of phosphites or fluorous phosphines, have also been explored to improve stability and facilitate catalyst recovery.

Inert Atmosphere: Given the catalyst's sensitivity to oxygen in solution, conducting reactions under an inert atmosphere of nitrogen or argon is a standard and effective practice to prevent oxidative degradation. This is particularly crucial for reactions requiring elevated temperatures or long reaction times.

Solvent and Additive Selection: The choice of solvent can significantly impact catalyst stability. Non-coordinating, non-protic solvents are generally preferred. The use of additives can also influence catalyst lifetime. For instance, the addition of copper(I) chloride has been reported to suppress decomposition in certain systems.

Substrate Protection: For substrates containing functional groups that can deactivate the catalyst, such as primary amines, protection group chemistry is often employed. For example, an amine can be protected as a carbamate or an amide to prevent its coordination to the ruthenium center during the metathesis reaction.

Controlled Catalyst Introduction: In some cases, slow addition of the catalyst to the reaction mixture can maintain a low instantaneous concentration of the catalyst, which can sometimes suppress bimolecular decomposition pathways.

By implementing these strategies, the utility of the first-generation Grubbs catalyst can be maximized, enabling its successful application in a wider range of chemical transformations.

Ligand Modification Approaches

Modifications to the ligands surrounding the ruthenium center play a pivotal role in the stability and activity of the Grubbs catalyst. The two primary sites for modification are the phosphine ligands and the benzylidene moiety.

The nature of the phosphine ligands significantly influences the catalyst's performance. The first-generation Grubbs catalyst features two tricyclohexylphosphine (PCy₃) ligands. The choice of PCy₃ over less bulky and less basic phosphines like triphenylphosphine (PPh₃) was a key development, as the larger, more electron-donating PCy₃ ligands lead to a more active catalyst. nih.gov This increased activity is attributed to the enhanced dissociation of one phosphine ligand to generate the catalytically active 14-electron species. However, this dissociation also represents a potential pathway for deactivation.

Modifications to the benzylidene ligand have also been explored. For instance, replacing the benzylidene with an indenylidene group can enhance thermal stability while maintaining activity comparable to the first-generation catalyst. nih.gov

| Catalyst Generation | Key Ligand Feature | Impact on Stability | Reference |

|---|---|---|---|

| First Generation | Tricyclohexylphosphine (PCy₃) | More active than PPh₃ analogues but susceptible to dissociation. | nih.gov |

| Second Generation | N-Heterocyclic Carbene (NHC) replaces one PCy₃ | Increased stability due to strong Ru-NHC bond; greater resistance to decomposition. | nih.gov |

| Indenylidene Variants | Indenylidene group replaces benzylidene | Enhanced thermal stability. | nih.gov |

Reaction Condition Optimization (Temperature, Concentration, Atmosphere)

Optimizing reaction conditions is a critical strategy for minimizing catalyst deactivation and maximizing its productive lifetime. Key parameters include temperature, solvent choice, and the reaction atmosphere.

Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The first-generation Grubbs catalyst exhibits limited thermal stability, and prolonged exposure to high temperatures can lead to degradation. Finding the optimal temperature is a balance between achieving a desirable reaction rate and preserving the catalyst's integrity.

Atmosphere and Solvents: The first-generation Grubbs catalyst is known to be sensitive to air and moisture, although it is more tolerant than many other metathesis catalysts. nih.govwikipedia.org Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. nih.govsigmaaldrich.com The presence of oxygen can render the catalyst inactive. sigmaaldrich.com

The choice of solvent is also crucial. Protic solvents, particularly primary alcohols, can be detrimental. In the presence of primary alcohols and a base at elevated temperatures (e.g., 70 °C), the catalyst can decompose to form an inactive ruthenium hydride species, (PCy₃)₂(CO)Ru(Cl)(H). researchgate.netacs.org This transformation occurs through a non-catalytic alcohol dehydrogenation pathway. researchgate.netacs.org Therefore, the use of non-polar, aprotic solvents such as dichloromethane or toluene is generally preferred.

Concentration: The concentration of reactants can influence catalyst stability, particularly in reactions that generate gaseous byproducts like ethylene. In ring-closing metathesis (RCM), high concentrations can favor intermolecular side reactions over the desired intramolecular cyclization, while also potentially leading to a faster buildup of deactivating species.

| Parameter | Condition | Effect on Stability | Mitigation Strategy |

|---|---|---|---|

| Atmosphere | Presence of Oxygen | Causes oxidative degradation and catalyst deactivation. | Conduct reactions under an inert atmosphere (Nitrogen, Argon). nih.govsigmaaldrich.com |

| Solvent | Primary Alcohols (with base) | Decomposition to inactive ruthenium hydride species at elevated temperatures. researchgate.netacs.org | Use aprotic, non-polar solvents like dichloromethane or toluene. |

| Byproducts | Ethylene Buildup | Forms unstable ruthenium methylidene species, promoting catalyst loss. researchgate.net | Perform reaction under vacuum or in a continuous flow system to remove ethylene. researchgate.net |

Continuous Flow Reactor Applications for Stability Studies

A key deactivation pathway for the first-generation Grubbs catalyst involves its reaction with ethylene, a common byproduct in many metathesis reactions, particularly cross-metathesis and ring-closing metathesis. The reaction between the catalyst and ethylene generates an unstable ruthenium methylidene intermediate that is prone to decomposition, leading to a loss of catalytic activity. researchgate.net

Studies using continuous flow reactors have directly demonstrated this deactivation mechanism. In one such study, pretreating the first-generation catalyst with ethylene in a flow system prior to a cross-metathesis reaction led to a significant decrease in catalyst activity and turnover number. researchgate.net Conversely, pretreatment with a more stable olefin like cis-2-butene had a much smaller impact on catalyst activity, supporting the hypothesis that the ruthenium methylidene species is particularly unstable. researchgate.net

The advantage of a continuous flow setup is its ability to efficiently remove ethylene from the reaction zone as it is formed, often by applying a vacuum or using a gas-permeable membrane (e.g., a tube-in-tube reactor). researchgate.net This prevents the buildup of ethylene and minimizes the formation of the unstable methylidene intermediate, thereby prolonging the catalyst's active life. researchgate.net This approach has proven especially beneficial for reactions performed at low concentrations, such as macrocyclizations, where both yield and selectivity can be improved. researchgate.net

| Olefin Pretreatment | Pretreatment Time (min) | Resulting Catalyst Turnover Number (TON) |

|---|---|---|

| None (Reference) | 0 | Baseline Activity |

| Ethylene | Increased Duration | Inversely proportional decrease in TON. researchgate.net |

| cis-2-butene | Varied | Minimal change in TON compared to reference. researchgate.net |

Applications and Methodological Advancements in Organic Synthesis

Ring-Closing Metathesis (RCM) Methodologies

Ring-closing metathesis (RCM) is a powerful intramolecular reaction that forms cyclic alkenes from acyclic dienes, driven by the formation of volatile ethylene when terminal alkenes are used. organic-chemistry.org The Grubbs first-generation catalyst proved to be highly effective for this transformation, enabling the synthesis of a wide range of cyclic structures. wikipedia.orgnih.gov

The Grubbs first-generation catalyst has been widely employed in the synthesis of unsaturated rings of various sizes, ranging from 5- to 30-membered rings. organic-chemistry.orgwikipedia.org Its utility extends to the formation of complex polycyclic systems and numerous heterocycles containing atoms such as oxygen, nitrogen, and sulfur, which are prevalent in natural products and pharmaceuticals. wikipedia.org

A notable application is in the synthesis of macrocyclic tetralactones. acs.orgfigshare.com By utilizing symmetrical diolefinic starting materials, the catalyst facilitates an expedient RCM strategy to produce macrocycles with diverse ring sizes and spacer units. acs.org For instance, a 21-membered macrocyclic tetralactone was successfully synthesized in a 64% yield using 5 mol % of the catalyst. acs.org The synthesis highlights the catalyst's ability to form large, complex ring systems. wikipedia.orgacs.org In the total synthesis of the marine alkaloid Manzamine, the first-generation catalyst was used stoichiometrically to form a challenging 8-membered ring, demonstrating its utility in constructing intricate molecular frameworks. wikipedia.org

Table 1: Synthesis of Macrocyclic Tetralactones via RCM using Grubbs Catalyst 1st Generation acs.org

| Entry | Substrate | Ring Size | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| a | 2a | 21 | 18 | 64 |

| b | 2b | 22 | 18 | 65 |

| c | 2c | 23 | 20 | 62 |

| d | 2d | 24 | 20 | 60 |

A key advantage of the first-generation Grubbs catalyst is its remarkable tolerance for a wide array of functional groups, a significant improvement over the more sensitive molybdenum-based Schrock catalysts. harvard.edu It is stable towards functionalities such as acids, alcohols, and aldehydes. harvard.edu However, it does not tolerate free amines, though their corresponding hydrochloride salts undergo efficient RCM. harvard.edu

Despite its versatility, the catalyst has limitations. It is generally less reactive than second-generation catalysts and can be reluctant to cyclize sterically demanding substrates, such as those that would form tri- or tetrasubstituted olefins. researchgate.netalfa-chemistry.com For these challenging transformations, more reactive catalysts are often required. researchgate.net However, specific cases have shown efficient RCM even with geminally disubstituted olefins. researchgate.net The catalyst's activity can also be inhibited by N-donor ligands like pyridine and 1-methylimidazole, which can transform the catalyst into a less active, hexacoordinate species. nih.gov Furthermore, the catalyst is susceptible to decomposition and oxidation in solution, which can lead to low turnover numbers and presents a drawback for large-scale industrial applications where continuous processes are preferred. uj.ac.za

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that converts cyclic olefins into linear polymers. mdpi.comilpi.com The primary driving force for this reaction is the relief of ring strain in the monomer. ilpi.com

The first-generation Grubbs catalyst is highly effective for the ROMP of strained cyclic olefins, such as norbornene and its derivatives. mdpi.comilpi.com The high ring strain in these monomers makes the polymerization thermodynamically favorable and essentially irreversible. ilpi.com The catalyst's development was a significant advance, as it was capable of polymerizing not only high-strain monomers but also less-strained and even some unstrained cyclic olefins, a feat that was challenging for previous catalyst systems. beilstein-journals.org

Studies have demonstrated the copolymerization of monomers with different ring strains. For example, the statistical copolymerization of the highly strained norbornene (NBE) with the less strained cyclopentene (B43876) (CP) has been successfully achieved using the first-generation catalyst. mdpi.com Kinetic studies of this copolymerization show that norbornene is significantly more reactive than cyclopentene, which is attributed to the difference in their respective ring strain energies. mdpi.com

Table 2: Reactivity Ratios for NBE (M1) and CP (M2) Copolymerization mdpi.com

| Method | r1 (NBE) | r2 (CP) |

|---|---|---|

| Finemann-Ross | 8.23 | 0.29 |

| Inverted Finemann-Ross | 8.01 | 0.27 |

| Kelen-Tüdos | 8.01 | 0.27 |

ROMP initiated by the first-generation Grubbs catalyst can proceed in a living manner. ilpi.comunifr.chunifr.ch A "living" polymerization is characterized by the absence of irreversible chain-transfer and termination reactions, allowing for precise control over the polymer's molecular weight and the synthesis of polymers with a very narrow molecular weight distribution (polydispersity). ilpi.comunifr.ch Polydispersities for polymers produced via ROMP are typically in the narrow range of 1.03 to 1.10. ilpi.com

The living character of the polymerization using the first-generation catalyst is achieved through the stabilization of the active 14-electron catalyst species by coordination with ligands, forming more stable 16- or 18-electron complexes. unifr.ch This controlled process allows for the synthesis of well-defined polymers and block copolymers, where different monomers are added sequentially to the growing polymer chain. unifr.ch

In a surprising discovery, the first-generation Grubbs catalyst (G1) demonstrated unexpectedly superior activity in a specific cascade ring-opening/closing metathesis polymerization compared to its more generally active second- and third-generation counterparts. nih.govacs.org This unique reactivity was observed in the polymerization of monomers containing two cyclopentene moieties. nih.gov

Table 3: Catalyst Performance in Cascade Polymerization of 3,3′-oxydicyclopent-1-ene acs.org

| Catalyst | Reaction Time (h) | Conversion (%) |

|---|---|---|

| Grubbs 1st Generation (G1) | 6 | 100 |

| Hoveyda-Grubbs 2nd Generation (HG2) | 6 | 45 |

| Grubbs 3rd Generation (G3) | 6 | Undetermined (due to side reactions) |

Cross-Metathesis (CM) Reactions

Cross-metathesis (CM) is a powerful reaction in organic synthesis that involves the intermolecular exchange of substituents between two different olefins. organic-chemistry.orgorganic-chemistry.org The first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, has been instrumental in the development and application of this methodology. wikipedia.org This catalyst facilitates the formation of new carbon-carbon double bonds, enabling the synthesis of complex molecules by coupling different olefinic fragments. umicore.com However, a statistical reaction can lead to a mixture of products, including two homocoupled products and the desired cross-coupled product, each as a pair of E/Z isomers. organic-chemistry.org Achieving high selectivity for the cross-coupled product often relies on differences in the reactivity of the olefin partners. organic-chemistry.org

Intermolecular Olefin Coupling

The first-generation Grubbs catalyst is effective for the cross-metathesis of various vinyl compounds. For instance, it has been successfully employed in the cross-metathesis of vinylsilanes with a range of olefins. researchgate.net The reaction of vinylsilanes carrying substituents like Si(OMe)₃, Si(OEt)₃, and Si(OSiMe₃)₃ with partners such as p-substituted styrenes, 1-alkenes, and certain allyl derivatives proceeds efficiently in the presence of this catalyst, yielding the corresponding unsaturated organosilicon products. researchgate.net

Another significant application is the ethenolysis of methyl oleate, a feedstock derived from seed oils. acs.org Catalyzed by the first-generation Grubbs catalyst, the reaction with ethylene selectively produces 1-decene and methyl 9-decenoate, which are valuable chemical intermediates. acs.org This transformation highlights the utility of the catalyst in converting renewable resources into commercially relevant materials. acs.org However, catalyst longevity and turnover numbers can be limiting factors in these processes. acs.org The general mechanism for these coupling reactions proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving ruthenacyclobutane intermediates. rsc.org

Predictive Models for Cross-Metathesis Outcomes

Predicting the outcome and efficiency of cross-metathesis reactions catalyzed by the first-generation Grubbs catalyst relies on understanding the underlying reaction mechanism and the factors that influence catalyst activity and stability. Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction pathways. rsc.orgresearchgate.net

These computational models analyze the thermodynamics and kinetics of the key steps in the catalytic cycle, such as phosphine (B1218219) ligand dissociation, olefin coordination, formation and decomposition of the ruthenacyclobutane intermediate, and product release. rsc.org For the first-generation catalyst, the dissociation of a tricyclohexylphosphine (B42057) ligand is a crucial initiation step to generate the catalytically active 14-electron species. uj.ac.za

Factors that influence the reaction outcome include:

Steric Properties : The steric bulk of the substituents on the olefin substrates can influence the rate and selectivity of the reaction. DFT studies have examined how steric crowding affects the stability of intermediates like the metallacyclobutane. rsc.org

Electronic Properties : The electronic nature of the olefin substrates plays a role. While the first-generation catalyst is known for its functional group tolerance, highly electron-withdrawing groups can sometimes pose a challenge. wikipedia.org

Reaction Conditions : Parameters such as temperature, solvent, and the concentration of reactants and catalyst are critical. For example, the removal of the volatile byproduct ethylene can drive the equilibrium towards the desired products. organic-chemistry.org

By analyzing these parameters through computational models, it is possible to gain a qualitative and sometimes quantitative prediction of how the first-generation catalyst will behave with specific substrates, guiding the design of synthetic routes.

Challenges with Sterically Demanding or Deactivated Olefins

While versatile, the first-generation Grubbs catalyst exhibits limitations when reacting with sterically hindered or electronically deactivated olefins. The steric bulk of the tricyclohexylphosphine ligands on the catalyst, combined with bulky substituents on the olefin substrates, can impede the reaction. For instance, in the formation of disubstituted olefins with allylic substituents, the first-generation catalyst can show lower efficiency compared to later-generation catalysts that have been specifically designed with modified steric properties. organic-chemistry.org

Electronically deactivated olefins, such as those containing electron-withdrawing groups, can also present challenges. These substrates may react more slowly or lead to lower yields. Furthermore, the first-generation catalyst is susceptible to degradation, particularly in the presence of certain functional groups or impurities. mdpi.com For example, pretreatment with ethylene has been shown to induce catalyst deactivation, which is a significant consideration in cross-metathesis reactions where ethylene is a common byproduct. researchgate.net The formation of stable, inactive ruthenium hydride species is another potential deactivation pathway, especially in the presence of alcohols. mdpi.com

Acyclic Diene Metathesis Polymerization (ADMET)

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes the principles of olefin metathesis to synthesize unsaturated polymers and polyolefins. The first-generation Grubbs catalyst has been a key enabler in this field, allowing for the polymerization of various α,ω-dienes. The reaction proceeds through the intermolecular metathesis of terminal vinyl groups on monomer units, releasing ethylene as a byproduct. The removal of ethylene is crucial as it drives the reaction toward the formation of high molecular weight polymers. dntb.gov.ua

The kinetics of ADMET polymerization promoted by the first-generation Grubbs catalyst have been studied and compared to second-generation catalysts. At lower temperatures (e.g., 30 °C), the first-generation catalyst can exhibit faster polymerization rates than some second-generation catalysts, which may show an induction period. acs.org This behavior is attributed to the differing rates of phosphine ligand dissociation required to initiate the catalytic cycle. acs.org The first-generation catalyst has been successfully used in the ADMET polymerization of divinylarenes and divinylferrocenes, leading to the synthesis of conjugated oligomers and polymers with interesting electronic properties. dntb.gov.ua In some specific cascade polymerization reactions, the first-generation catalyst has unexpectedly shown superior activity, which is attributed to the smaller steric hindrance of its ligands, allowing for a more selective approach to the monomer and favoring the productive polymerization pathway. nih.gov

Enyne Metathesis

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne to form a 1,3-diene, catalyzed by metal carbene complexes like the first-generation Grubbs catalyst. thieme-connect.deorganic-chemistry.org The reaction can be performed intramolecularly (ring-closing enyne metathesis) or intermolecularly (cross enyne metathesis). thieme-connect.de

The catalytic cycle, as modeled by DFT studies, involves several key steps. nih.govacs.org For the first-generation Grubbs catalyst, kinetic studies suggest that the reaction is promoted by the initial dissociation of a tricyclohexylphosphine ligand. acs.org The generally accepted "ene-first" mechanism proposes that the catalyst first reacts with the alkene moiety. organic-chemistry.org This is followed by an intramolecular [2+2] cycloaddition with the alkyne, leading to a ruthenacyclobutene intermediate. However, DFT calculations suggest that ruthenacyclobutene structures are not local minima; instead, vinylcarbene complexes are formed directly. nih.gov Subsequent cycloreversion and reaction with another olefin molecule releases the 1,3-diene product and regenerates the active catalyst. nih.govacs.org

In intermolecular enyne metathesis, the insertion of the alkyne substrate is predicted to be slower and irreversible compared to the faster, reversible alkene metathesis steps. nih.gov Challenges in intermolecular reactions include potential side reactions from competitive alkene cross-metathesis. thieme-connect.de Using an excess of one reactant, such as ethylene, can enhance the reaction rate by maintaining a high concentration of the alkene needed for the rate-limiting cycloreversion step. nih.govacs.org

Heterofunctional Metathesis Reactions (e.g., Azo Metathesis)

The application of the first-generation Grubbs catalyst has been explored beyond traditional olefin metathesis to include heterofunctional metathesis, such as the cross-metathesis between olefins and azo compounds (azo metathesis) to produce imines. acs.org This reaction follows a mechanism analogous to olefin metathesis. acs.org

Computational studies have investigated the influence of both the olefin and the diazene structure on the reaction course. acs.orgbohrium.com The process begins with the activation of the precatalyst to a 14-electron species, which then undergoes cycloaddition with the diazene to form a diazametallacyclobutane intermediate. acs.org Bond rearrangement releases the original alkylidene group and forms a metal nitrene species, which is the active intermediate for the main catalytic cycle. acs.org This metal nitrene then reacts with an olefin.

Research indicates that the efficiency of azo metathesis with the first-generation Grubbs catalyst is limited to specific combinations of substrates. bohrium.comacs.org The highest reaction rates are predicted for sterically uncrowded olefins, like ethylene, reacting with symmetric, bulky diazenes such as 1,2-diphenyldiazene to form N-phenylmethanimine. acs.orgbohrium.com Larger olefins or other types of azo compounds lead to significantly higher energy barriers, particularly in the catalyst initiation phase or in the second part of the catalytic cycle, making the reaction less efficient. acs.orgbohrium.com In some cases, the reaction only results in the stoichiometric transfer of the alkylidene group from the catalyst to the diazene without catalytic turnover involving the external olefin. researchgate.net

Green Chemistry Aspects and Sustainable Reaction Conditions

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. In the context of olefin metathesis, the development of more sustainable reaction conditions for Grubbs catalysts has been a significant area of research. The first-generation Grubbs catalyst, while a powerful tool, traditionally relies on chlorinated and other volatile organic solvents, which pose environmental and safety concerns. nih.gov Efforts to align its use with green chemistry principles have focused on three key areas: performing reactions in aqueous media, developing solvent-free protocols, and enabling catalyst recyclability and reuse.

Reactions in Aqueous Media

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org The development of olefin metathesis reactions in aqueous media has been a significant challenge, primarily due to the hydrophobic nature of many substrates and the potential for catalyst decomposition in the presence of water. rwth-aachen.denih.gov

Early investigations into aqueous olefin metathesis utilized "ill-defined" catalysts like ruthenium trichloride (B1173362) (RuCl3·H2O) for ring-opening metathesis polymerization (ROMP) of functionalized oxanorbornenes. rsc.orgnih.gov While these initial studies demonstrated the feasibility of metathesis in polar solutions, they were often limited by slow initiation rates and the detrimental effect of water on the reaction. rsc.orgbeilstein-journals.org

The advent of well-defined catalysts, such as the first-generation Grubbs catalyst, offered greater functional group tolerance, but their application in aqueous media was not straightforward. rsc.org A major hurdle is the degradation of the catalyst in the presence of water and primary alcohols, especially at elevated temperatures. nih.govbeilstein-journals.org Studies have elucidated a degradation pathway where the first-generation Grubbs catalyst reacts with primary alcohols to form a ruthenium monohydride species, which is inactive for metathesis but can catalyze alkene double-bond isomerization. researchgate.netacs.org This degradation is believed to proceed via alcohol dehydrogenation followed by decarbonylation. nih.govbeilstein-journals.org

To overcome these challenges, significant research has been directed towards the design of water-soluble Grubbs-type catalysts. nih.gov One of the pioneering approaches involved the incorporation of quaternary ammonium (B1175870) tags into the catalyst structure. nih.govbeilstein-journals.org These modifications enhance the catalyst's solubility in water, enabling efficient metathesis reactions in purely aqueous environments. nih.gov For instance, Grubbs and coworkers developed water-soluble catalysts that successfully catalyzed the living ROMP of norbornene derivatives in neat water. nih.govbeilstein-journals.org

| Catalyst Modification Strategy | Example | Application | Reference |

| Incorporation of Quaternary Ammonium Tags | Catalyst with ammonium salt group | Ring-closing metathesis in water | nih.govbeilstein-journals.org |

| Attachment of Polyethylene Glycol (PEG) Chain | PEG-tagged imidazolidine ligand | Ring-closing metathesis in water | wikipedia.org |

These advancements have expanded the scope of olefin metathesis, allowing for its application in biological systems and the synthesis of water-soluble polymers.

Solvent-Free Metathesis Protocols

Moving towards even more sustainable conditions, the development of solvent-free metathesis protocols represents a significant goal in green chemistry. Performing reactions without a solvent minimizes waste, reduces purification steps, and can lead to improved reaction kinetics.

While the first-generation Grubbs catalyst is compatible with a range of solvents, efforts have been made to reduce or eliminate their use. wikipedia.orgmdpi.com One approach involves frontal ring-opening metathesis polymerization (FROMP), a technique that can be initiated with a thermal stimulus. nsf.gov In FROMP, the heat generated from the exothermic polymerization of a highly strained cyclic olefin propagates through the monomer, triggering further reaction in a self-sustaining manner. nsf.gov This method can significantly reduce the need for bulk solvent.

Another strategy focuses on the use of one of the reactants as the reaction medium, particularly in cross-metathesis reactions where one olefin is a liquid and used in excess. This approach, while not strictly solvent-free if one component is considered a solvent, aligns with the principle of atom economy by incorporating the "solvent" into the product.

Research into solid-state metathesis or reactions in the melt phase with the first-generation Grubbs catalyst is less common but represents a promising avenue for future development in green chemistry.

Catalyst Recyclability and Reuse

The high cost of ruthenium and the need to minimize metal contamination in final products make the recyclability and reuse of Grubbs catalysts a critical aspect of sustainable synthesis. illinois.edu For the homogeneous first-generation Grubbs catalyst, separation from the reaction mixture can be challenging. illinois.edu To address this, various strategies have been developed to facilitate catalyst recovery.

One effective method involves the use of "phase tags," which are functional groups attached to the catalyst that alter its solubility properties. illinois.edu This allows for the selective extraction of the catalyst from the product mixture.

Fluorous Tagging : Light fluorous versions of the first-generation Grubbs-Hoveyda catalyst have been synthesized. nih.govelsevierpure.com These catalysts can be readily recovered from reaction mixtures using fluorous solid-phase extraction and have been shown to be reusable for five or more cycles. nih.govelsevierpure.com They can be used as standalone catalysts or supported on fluorous silica gel. nih.govelsevierpure.com

Ionic Liquid Tagging : Another approach involves attaching ionic phase tags to the catalyst. illinois.edu This modification allows the catalyst to be dissolved in an ionic liquid, creating a biphasic system with the organic product phase. illinois.edu The catalyst can then be retained in the ionic liquid phase and reused for subsequent reactions.

These tagging strategies not only enable catalyst recycling but can also simplify product purification. illinois.edu

| Recycling Strategy | Description | Key Advantage | Reference |

| Fluorous Tagging | Attachment of a light fluorous ponytail to the catalyst. | Readily recovered by fluorous solid-phase extraction. | nih.govelsevierpure.com |